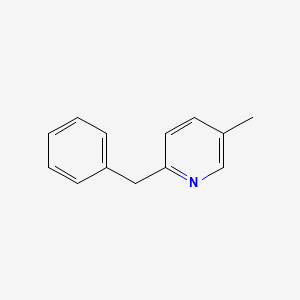

2-Benzyl-5-methylpyridine

描述

Structure

2D Structure

3D Structure

属性

CAS 编号 |

63065-67-8 |

|---|---|

分子式 |

C13H13N |

分子量 |

183.25 g/mol |

IUPAC 名称 |

2-benzyl-5-methylpyridine |

InChI |

InChI=1S/C13H13N/c1-11-7-8-13(14-10-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3 |

InChI 键 |

QCVFCEOANGWDQI-UHFFFAOYSA-N |

SMILES |

CC1=CN=C(C=C1)CC2=CC=CC=C2 |

规范 SMILES |

CC1=CN=C(C=C1)CC2=CC=CC=C2 |

其他CAS编号 |

63065-67-8 |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 Benzyl 5 Methylpyridine and Its Precursors

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis, particularly using palladium and nickel, stands as a cornerstone for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. eie.grambeed.com These methods have been instrumental in the preparation of 2-benzyl-5-methylpyridine and its derivatives.

Negishi Coupling Protocols for this compound Synthesis

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, has proven to be a versatile and powerful tool for synthesizing a wide array of organic compounds, including unsymmetrical biaryls and diarylmethanes. organic-chemistry.orgacs.org This methodology has been successfully applied to the synthesis of this compound. uantwerpen.be

A notable synthesis of this compound was achieved through a Negishi coupling reaction involving benzylzinc bromide and 2-bromo-5-methylpyridine (B20793). uantwerpen.be This approach highlights the effectiveness of the Negishi protocol in constructing the target molecule from readily available precursors.

The successful execution of a Negishi coupling is highly dependent on the efficient generation of the organozinc reagent. Several methods have been developed to activate zinc for the preparation of benzylzinc halides. The use of activating agents like 1,2-dibromoethane (B42909) and chlorotrimethylsilane (B32843) with zinc powder is a common practice. thieme-connect.com Another highly effective method involves the use of Rieke zinc, which is generated by the reduction of zinc chloride with lithium. thieme-connect.com

The choice of solvent and the presence of additives such as lithium chloride can significantly influence the formation and reactivity of the benzylzinc reagent. For instance, the preparation of benzylzinc bromide has been shown to be robust in anhydrous tetrahydrofuran (B95107) (THF) in the presence of lithium chloride. thieme-connect.com Furthermore, the stability and reactivity of functionalized alkylzinc reagents, which are analogous to benzylzinc reagents, are influenced by the solvent, with DMF sometimes enhancing reactivity compared to THF. acs.org The relative kinetic basicity of organozinc reagents follows the order: arylzinc halide > alkylzinc halide > benzylzinc halide, a factor that can be critical in optimizing reaction conditions. nih.gov

Table 1: Methods for Benzylzinc Reagent Generation

| Activation Method | Reagents | Key Features |

|---|---|---|

| Chemical Activation | Zinc powder, 1,2-dibromoethane, chlorotrimethylsilane | Removes passivating layer on zinc. thieme-connect.com |

| Rieke Zinc | Zinc chloride, lithium | Generates highly active zinc. thieme-connect.com |

| Halogen-Zinc Exchange | Benzyl (B1604629) bromides, diethylzinc, nickel catalyst | Alternative to direct zinc insertion. uantwerpen.be |

Once the benzylzinc reagent is generated, it is coupled with a suitable halopyridine precursor in the presence of a palladium catalyst. 2-Bromo-5-methylpyridine is a commonly used precursor for the synthesis of this compound. uantwerpen.be The choice of the palladium catalyst and ligands is crucial for achieving high yields and selectivity.

The catalyst system often consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. uwindsor.caresearchgate.net For instance, the combination of palladium(II) acetate (B1210297) and a bulky, electron-rich phosphine ligand like XPhos has been found to be effective in Negishi cross-coupling reactions. thieme-connect.com The use of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is also a common and effective catalyst for such couplings. uantwerpen.beresearchgate.net The reaction conditions, including temperature and solvent, are optimized to ensure efficient coupling. For example, the coupling of benzylzinc bromide with 2-bromo-5-methylpyridine has been successfully carried out in a suitable solvent. uantwerpen.be

Table 2: Palladium-Catalyzed Negishi Coupling for Benzylpyridine Synthesis

| Halopyridine Precursor | Benzylzinc Reagent | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2-Bromo-5-methylpyridine | Benzylzinc bromide | Not specified | This compound | uantwerpen.be |

| 2-Bromo-4-methylpyridine | Benzylzinc bromide | Not specified | 2-Benzyl-4-methylpyridine | uantwerpen.be |

| 2-Bromo-3-(1,3-dioxolan-2-yl)pyridine | Boc-protected (2-aminobenzyl)zinc bromide | Pd catalyst | Intermediate for 5-HT₂C antagonists | uantwerpen.be |

Suzuki-Miyaura Coupling Approaches for Benzylpyridine Derivatives

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that utilizes an organoboron reagent (typically a boronic acid or ester) and an organic halide or triflate. libretexts.org This method is widely used for the formation of C-C bonds due to the stability and low toxicity of the boron reagents. uwindsor.canih.gov While direct synthesis of this compound via Suzuki coupling is less commonly reported, the methodology is extensively used for preparing various benzylpyridine derivatives, demonstrating its potential applicability.

The Suzuki-Miyaura reaction has been employed to synthesize a variety of substituted pyridines. For example, 5-aryl-4-methylpyrimidines and 3,5-diaryl-2,4,6-trimethylpyridines have been prepared via Suzuki coupling of the corresponding bromo-derivatives with arylboronic acids. researchgate.net The reaction of benzyl halides with potassium aryltrifluoroborates, a variant of the Suzuki-Miyaura coupling, provides an effective route to functionalized methylene-linked biaryl systems. acs.org These examples showcase the versatility of the Suzuki coupling in creating bonds between aromatic rings and benzylic carbons.

Challenges in Suzuki couplings involving pyridine (B92270) derivatives can arise, particularly with 2-pyridylboronates, which can be unstable. nih.gov To overcome this, alternative coupling partners like 2-pyridyl sulfinates have been developed. mdpi.com

Table 3: Suzuki-Miyaura Coupling for the Synthesis of Pyridine Derivatives

| Boron Reagent | Halide/Triflate Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Arylboronic acids | 5-Bromo-4-methylpyrimidine | Pd catalyst | 5-Aryl-4-methylpyrimidines | researchgate.net |

| Arylboronic acids | 3,5-Dibromo-2,4-dimethylpyridine | Pd catalyst | 3,5-Diaryl-2,4-dimethylpyridines | researchgate.net |

| Potassium aryltrifluoroborates | Benzyl halides | Pd catalyst | Methylene-linked biaryl systems | acs.org |

Other Metal-Catalyzed Coupling Reactions in Benzylpyridine Synthesis

Besides Negishi and Suzuki-Miyaura couplings, other transition-metal-catalyzed reactions have been explored for the synthesis of benzylpyridines. These reactions often involve the activation of C-H bonds or the use of alternative organometallic reagents.

For instance, palladium-catalyzed benzylic C(sp³)–H direct arylation of 2-methyl azaarenes has been reported, allowing the introduction of aromatic groups at the benzylic position without pre-functionalization. researchgate.net Copper and iron catalysis have also been utilized in the synthesis and transformation of benzylpyridines. wjarr.com Furthermore, palladium-catalyzed cross-dehydrogenative coupling of pyridine N-oxides with toluene (B28343) can lead to the regioselective arylation and benzylation of the pyridine ring. beilstein-journals.org

Metal-Free C-H Functionalization Routes

In recent years, there has been a growing interest in developing metal-free C-H functionalization reactions to avoid the use of potentially toxic and expensive transition metals. wjarr.comtu-dortmund.de These methods offer a more sustainable and atom-economical approach to the synthesis of complex molecules.

One such approach involves the use of organocatalysts to activate C-H bonds. wjarr.com For example, a regioselective cross-coupling method for the benzylation of pyridines has been developed using organosilanes in the presence of a fluoride (B91410) catalyst. tu-dortmund.de Another metal-free method utilizes aqueous hydroiodic acid in acetic acid for the synthesis of benzylpyridine derivatives through the deoxygenation of the corresponding benzyl alcohols. researchgate.net Furthermore, diaryliodonium salts have been identified as versatile reagents for the transition-metal-free C-H functionalization of arenes, which can then undergo coupling reactions to form C-C bonds. nih.gov

These emerging metal-free strategies represent a promising frontier in the synthesis of this compound and its analogues, offering milder reaction conditions and reduced environmental impact.

Directed C-H Borylation Methodologies

Direct C-H borylation has emerged as a robust strategy for functionalizing aromatic and heteroaromatic compounds, converting inert C-H bonds into versatile C-B bonds. For pyridine systems, these methods must overcome challenges such as catalyst inhibition by the Lewis basic nitrogen atom.

The intramolecular C-H borylation of heteroaromatics can proceed through distinct mechanistic pathways, primarily classified as electrophilic aromatic substitution (SEAr) and σ-bond metathesis.

The electrophilic aromatic substitution (SEAr) pathway is common when using highly electrophilic boron reagents, such as those derived from boron trihalides (e.g., BBr₃). This mechanism involves the generation of a borenium cation, which acts as the electrophile and attacks the electron-rich pyridine ring, forming a σ-complex (or arenium cation). Subsequent deprotonation, often facilitated by a base, restores aromaticity and yields the borylated product. Kinetic isotope effect (KIE) studies of these reactions often show negligible or inverse KIEs, which is characteristic of Friedel-Crafts-type reactions where C-H bond breaking is not the rate-determining step.

In contrast, the σ-bond metathesis pathway is prevalent in reactions involving B-H or B-R electrophiles and is a key step in many transition-metal-catalyzed borylations. In the transition-metal-free context, the reaction can proceed through a four-membered transition state involving the B-H and C-H bonds. For transition-metal-catalyzed cycles (e.g., using Ir, Co, or Fe), the mechanism typically involves the oxidative addition of the C-H bond to the metal center or a concerted metalation-deprotonation event, followed by reductive elimination to form the C-B bond and regenerate the catalyst. These pathways often exhibit a significant kinetic isotope effect, indicating that the C-H bond is broken during or before the rate-determining step of the reaction.

| Mechanistic Feature | Electrophilic Aromatic Substitution (SEAr) | σ-Bond Metathesis |

|---|---|---|

| Typical Boron Reagent | Boron halides (e.g., BBr₃, BCl₃) | Hydroboranes (e.g., HBPin), Diboron reagents (e.g., B₂Pin₂) with a catalyst |

| Key Intermediate | Borenium cation / σ-complex | Four-membered transition state or organometallic intermediate |

| C-H Bond Cleavage | Occurs after the rate-determining step (attack of electrophile) | Occurs in the rate-determining step or before |

| Kinetic Isotope Effect (KIE) | Typically negligible or inverse | Significant (KIE > 1) |

| Catalysis | Often transition-metal-free, can be promoted by a Lewis or Brønsted acid | Can be transition-metal-free or catalyzed by transition metals (Ir, Co, Rh, Fe) |

Controlling the position of borylation on the pyridine ring is crucial for synthetic utility. Site-selectivity is governed by a combination of steric, electronic, and catalytic factors.

Steric Effects : In iridium-catalyzed borylation, steric hindrance is a dominant factor. The boryl group is typically introduced at the most sterically accessible C-H position, distant from existing substituents. For a precursor like 3-

Regiodivergent Alkylation of Pyridines in Relation to Benzylpyridine Scaffolds

The selective functionalization of pyridine rings is a cornerstone of modern organic synthesis, given the prevalence of pyridine motifs in pharmaceuticals and materials science. chemistryviews.orgrsc.org Regiodivergent reactions, which allow for the selective formation of different constitutional isomers from common starting materials, are particularly powerful. nih.gov For benzylpyridine scaffolds, achieving precise alkylation at either the C2 or C4 position is a significant challenge due to the electron-deficient nature of the pyridine ring. nih.govbeilstein-journals.org

C2- and C4-Alkylation Strategies

The direct, position-selective C4-alkylation of pyridines has historically been a difficult task, often leading to mixtures of regioisomers. nih.gov Classical approaches frequently require pre-functionalized starting materials to achieve selectivity. nih.gov However, recent advancements have enabled the development of transition-metal-free methods that offer unprecedented control over regioselectivity using a single alkylating agent. nih.gov

One state-of-the-art strategy involves the use of 1,1-diborylalkanes as the alkyl source. chemistryviews.orgnih.gov The key to this method's success lies in the ability to switch the site of alkylation between the C2 and C4 positions by simply changing the activating reagent. chemistryviews.orgacs.org This approach circumvents the need for expensive catalysts or harsh reaction conditions often associated with traditional methods like nucleophilic aromatic substitution or radical-mediated transformations. chemistryviews.org For instance, a blocking group derived from maleic acid can be used to direct Minisci-type decarboxylative alkylation specifically to the C4 position. nih.gov Similarly, BF₃·Et₂O has been used to activate pyridines for selective reaction at the C4 position with Grignard and organozinc reagents, although this method is more effective for already substituted pyridines. rsc.org

Role of Organolithium Reagents and Diborylalkanes

The combination of organolithium reagents and 1,1-diborylalkanes has emerged as a pivotal tool for the regiodivergent alkylation of pyridines. nih.govacs.org In this transition-metal-free methodology, the 1,1-diborylalkane serves as the alkylating agent, while the choice of organolithium reagent dictates the reaction's regiochemical outcome. chemistryviews.org

Specifically, using methyllithium (MeLi) as the activator for the 1,1-diborylalkane predominantly directs the alkylation to the C4 position of the pyridine ring. chemistryviews.orgacs.org Conversely, employing sec-butyllithium (sec-BuLi) promotes selective alkylation at the C2 position . chemistryviews.orgacs.org

Mechanistic studies have revealed that this remarkable control stems from the structural dynamics of the alkyllithium reagents in solution. chemistryviews.orgacs.org

Methyllithium tends to form tetrameric clusters , which favor a reaction pathway leading to C4-alkylation. chemistryviews.orgacs.org

sec-Butyllithium exists primarily as dimeric clusters , which directs the reaction to the C2 position. chemistryviews.orgacs.org

This method is not only highly regioselective but also demonstrates a broad substrate scope, enabling the late-stage functionalization of complex molecules and the sequential introduction of two different alkyl groups onto a pyridine scaffold. nih.govacs.org The reaction of pyridine N-oxides with 1,1-diborylalkanes has also been reported as an effective, base-promoted method for deborylative alkylation. nih.gov

| Alkyllithium Activator | Primary Alkylation Position | Proposed Cluster State | Reference |

|---|---|---|---|

| Methyllithium (MeLi) | C4 | Tetrameric | chemistryviews.orgacs.org |

| sec-Butyllithium (sec-BuLi) | C2 | Dimeric | chemistryviews.orgacs.org |

Traditional and Emerging Synthetic Routes for Pyridine-Based Compounds Relevant to this compound

The synthesis of the core pyridine structure is a fundamental aspect of preparing derivatives like this compound. Both long-established and newly developed methods are employed to construct and modify the pyridine ring.

Condensation Reactions for Pyridine Ring Formation

Condensation reactions are a classical and widely used approach for constructing the pyridine ring from acyclic precursors. baranlab.orgacsgcipr.org These methods typically involve the reaction of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source to form the heterocyclic ring. wikipedia.org

Chichibabin Pyridine Synthesis: Reported by Aleksei Chichibabin in 1924, this reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgwikipedia.org It is a foundational method for producing pyridine rings and is used commercially to prepare methyl-substituted pyridines (picolines), which are key precursors for more complex molecules like this compound. wikipedia.org For example, 2-methylpyridine (B31789) and 4-methylpyridine (B42270) can be produced from acetaldehyde (B116499) and ammonia over catalysts like modified alumina (B75360) at high temperatures. wikipedia.org

Hantzsch Pyridine Synthesis: This method, developed in 1881, typically uses a 2:1:1 mixture of a β-keto acid, an aldehyde, and ammonia. wikipedia.orgijpsonline.com The initial product is a dihydropyridine, which must then be oxidized to yield the final aromatic pyridine derivative. wikipedia.orgacs.org

Bohlmann-Rahtz Pyridine Synthesis: This is another significant condensation strategy that can be adapted for one-pot, three-component reactions. core.ac.uk It allows for the synthesis of polysubstituted pyridines with total control of regiochemistry by combining a 1,3-dicarbonyl compound, ammonia, and an alkynone. core.ac.uk

| Reaction Name | Key Reactants | Initial Product | Relevance | Reference |

|---|---|---|---|---|

| Chichibabin Synthesis | Aldehydes/Ketones + Ammonia | Pyridine | Industrial production of methylpyridines. | wikipedia.orgwikipedia.org |

| Hantzsch Synthesis | β-Keto acid + Aldehyde + Ammonia | Dihydropyridine | General method for substituted pyridines. | wikipedia.orgijpsonline.com |

| Bohlmann-Rahtz Synthesis | 1,3-Dicarbonyl + Alkynone + Ammonia | Pyridine | Regiocontrolled synthesis of polysubstituted pyridines. | core.ac.uk |

Modifications of Substituted Pyridines

Instead of building the pyridine ring from scratch, many modern strategies involve the functionalization of an existing pyridine derivative. This is particularly relevant for the synthesis of this compound.

A straightforward approach involves the reaction of 2,5-lutidine (2,5-dimethylpyridine) with benzyl chloride in the presence of a base. ontosight.ai This method directly installs the benzyl group onto the pre-formed methylpyridine scaffold.

More emerging and sophisticated routes rely on the direct C–H functionalization of pyridine derivatives, which is an atom-economical approach. researchgate.netnih.gov

Palladium-Catalyzed Cross-Dehydrogenative Coupling (CDC): This method allows for the direct formation of 2-benzylpyridines from the reaction of pyridine N-oxides with toluenes. acs.org The reaction proceeds via multiple C–H bond activations under relatively mild conditions. acs.org The N-oxide group activates the pyridine ring for substitution at the 2- and 4-positions and can be removed in a subsequent step. wikipedia.org

Directed Lithiation: Using directing groups on the pyridine ring can facilitate clean lithiation at a specific position, followed by reaction with an electrophile (like a benzyl halide). clockss.org To avoid unwanted addition of the lithium reagent to the C=N bond, hindered bases such as lithium diisopropylamide (LDA) are often used at low temperatures. clockss.org

These emerging techniques offer powerful and often more direct pathways to complex pyridine derivatives, providing alternatives to traditional multi-step sequences. nih.govorganic-chemistry.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyl 5 Methylpyridine and Its Derivatives

Innovations in Synthesis and Functionalization

Recent advancements in synthetic organic chemistry have led to more efficient and sustainable methods for the synthesis of pyridine (B92270) derivatives. researchgate.netresearchgate.net This includes the development of novel catalytic systems and the use of green chemistry principles. For example, metal-free C-H borylation reactions have been reported for related 2-benzyl-5-fluoropyridines, offering a direct method for functionalization. researchgate.net Such methods allow for the introduction of further functional groups onto the 2-Benzyl-5-methylpyridine scaffold, enabling the creation of a wider range of derivatives for screening in various applications.

Emerging Applications and Research Trends

The exploration of this compound and its derivatives in various fields is an ongoing endeavor. In medicinal chemistry, there is a continued focus on designing and synthesizing novel compounds with improved efficacy and selectivity for specific biological targets. tandfonline.com In materials science, the trend is towards the development of "smart" materials with tunable properties, where pyridine-based components can play a crucial role. The interdisciplinary nature of this research, combining synthetic chemistry, computational modeling, and biological or materials testing, is expected to drive future discoveries. jchemrev.com

Computational Chemistry Studies of 2 Benzyl 5 Methylpyridine and Analogs

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. For a molecule like 2-benzyl-5-methylpyridine, DFT calculations would be instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Molecular Stability

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the ground state. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the benzyl (B1604629) and methylpyridine moieties. The stability of the optimized structure is confirmed by performing a vibrational frequency analysis; the absence of imaginary frequencies indicates that the structure is a true energy minimum.

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO, LUMO, Energy Gap)

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. For this compound, the distribution of the HOMO and LUMO across the pyridine (B92270) ring, the methyl group, and the benzyl group would reveal the most likely sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

Note: This table is for illustrative purposes only. The values would be determined through DFT calculations.

Chemical Reactivity Descriptors (e.g., Molecular Electrostatic Potential, Mulliken Atomic Charges)

To further understand the reactivity of this compound, various chemical reactivity descriptors can be calculated. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, such as the nitrogen atom in the pyridine ring. Regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

Mulliken atomic charge analysis provides a method for estimating the partial charge on each atom in the molecule. This information helps to identify charge localization and can be correlated with the molecule's reactivity and intermolecular interactions.

Table 2: Hypothetical Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Charge (a.u.) |

|---|---|

| N (Pyridine) | Data not available |

| C (Methylene Bridge) | Data not available |

| C (Methyl Group) | Data not available |

Note: This table is for illustrative purposes only. The values would be determined through DFT calculations.

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

Computational methods can predict various spectroscopic properties of a molecule. Theoretical vibrational frequencies (IR spectra) can be calculated and compared with experimental data to aid in the assignment of spectral bands to specific molecular motions.

Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. Furthermore, NMR chemical shifts can be calculated to assist in the interpretation of experimental NMR spectra, which is a cornerstone technique for structure elucidation.

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as van der Waals forces, π-π stacking, and C-H···π interactions, play a critical role in the supramolecular chemistry and physical properties of molecules like this compound. Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots can be used to identify and characterize these weak interactions, which influence the molecule's crystal packing and its interactions with other molecules.

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is invaluable for investigating reaction mechanisms. For this compound, this could involve studying the pathways of its synthesis or its potential reactions, such as oxidation or substitution. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing a deeper understanding of the reaction's feasibility and kinetics.

Transition State Analysis and Reaction Pathway Elucidation

The synthesis and functionalization of benzylpyridine derivatives involve complex reaction sequences that can be elucidated using computational methods. Density Functional Theory (DFT) is a primary tool for mapping out the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states.

Research on analogous compounds, such as the reaction of benzyl bromides with pyridines and the functionalization of 2-phenylpyridine, provides a framework for understanding the transformations relevant to this compound. researchgate.netresearchgate.net For instance, in copper-catalyzed C-H cyanation of 2-phenylpyridine, DFT calculations have been used to investigate multiple potential reaction pathways. researchgate.net These calculations identify the specific structures of transition states, which represent the highest energy point along a reaction coordinate, and thus control the reaction's kinetics.

Computational analysis of these transition states reveals key geometric parameters, such as bond lengths and angles, at the point of bond formation or cleavage. For example, in the palladium-catalyzed benzylic addition of 2-methyl azaarenes, theoretical analysis has shown that the nitrogen atom of the pyridine ring coordinates directly to the palladium(II) center in the decarboxylation transition state. researchgate.net This insight into the transition state structure is vital for explaining the observed reactivity and selectivity of the reaction. By applying similar computational strategies to this compound, researchers can predict the most likely pathways for its synthesis and subsequent reactions, such as oxidation or substitution.

Energy Profiles of Chemical Transformations

A critical output of computational reaction mechanism studies is the energy profile, which plots the relative free energy of a system as it progresses from reactants to products. These profiles provide quantitative data on the thermodynamics and kinetics of each step in a reaction.

For transformations involving benzylpyridine analogs, DFT calculations have been employed to generate detailed energy profiles. researchgate.netresearchgate.net These profiles map out the energy of all stationary points, including intermediates and transition states. The energy difference between the transition state and the reactants determines the activation energy barrier, which is directly related to the reaction rate. A lower activation energy implies a faster reaction.

For example, in the ruthenium-catalyzed C-H bond arylation of 2-phenylpyridine, DFT calculations showed that the addition of specific ligands derived from biomass could lower the energy barrier for the C-H activation step, thereby accelerating the reaction. researchgate.net Similarly, computational studies on the dearomative 1,2-hydroamination of benzene (B151609) rings, a transformation conceptually related to modifications of the benzyl group, have used DFT to calculate the Gibbs free energies of various intermediates and transition states to explain observed regioselectivity. researchgate.net

The table below presents hypothetical energy data for a representative C-H activation reaction on a benzylpyridine analog, illustrating the type of information gleaned from such computational studies.

| Species | Description | Relative Free Energy (kcal/mol) |

| R | Reactants (Benzylpyridine + Catalyst) | 0.0 |

| TS1 | C-H Activation Transition State | +21.5 |

| INT | Metallacyclic Intermediate | -5.2 |

| TS2 | Reductive Elimination Transition State | +15.8 |

| P | Products (Functionalized Benzylpyridine + Catalyst) | -12.7 |

This interactive table contains representative data based on computational studies of analogous C-H activation reactions.

Machine Learning-Assisted Computational Approaches

The integration of machine learning (ML) into computational chemistry is revolutionizing the study of molecular systems. researchgate.net ML approaches can dramatically accelerate simulations while maintaining high levels of accuracy, enabling the investigation of larger and more complex systems over longer timescales than previously possible. researchgate.netresearchgate.net

Development and Validation of Machine Learning Interatomic Potentials (ML-IAP) for Pyridine Systems

Traditional molecular simulations rely on force fields, or interatomic potentials, that describe the potential energy of a system as a function of its atomic coordinates. While computationally efficient, these classical potentials often lack the accuracy to model chemical reactions or complex electronic effects. Quantum mechanical methods like DFT are accurate but too computationally expensive for large-scale simulations. researchgate.net

Machine Learning Interatomic Potentials (ML-IAPs) bridge this gap by learning the relationship between atomic configurations and their corresponding energies and forces from a large dataset of quantum mechanical calculations. cnr.itarxiv.org To develop an ML-IAP for pyridine systems, including this compound, the following steps are typically taken:

Data Generation: A comprehensive dataset is created by performing thousands of DFT calculations on a wide variety of molecular configurations. This would include different conformations of this compound, its interactions with other molecules (like solvents), and structures along potential reaction coordinates.

Model Training: A machine learning model, often a neural network or a Gaussian process regression model, is trained on this dataset. arxiv.orgarxiv.org The model learns to predict the energy and forces for any given arrangement of atoms. Techniques like transfer learning can be employed, where a model pre-trained on a large, general dataset of organic molecules is fine-tuned on a smaller, specific dataset of pyridine compounds to improve efficiency and accuracy. rsc.org

Validation: The trained ML-IAP is rigorously tested by comparing its predictions against a separate set of DFT calculations not used during training. Its ability to reproduce known physical properties, such as vibrational frequencies or radial distribution functions from molecular dynamics simulations, is also assessed.

This process results in a potential that can approach the accuracy of DFT calculations at a fraction of the computational cost. researchgate.net

Molecular Dynamics Simulations with ML-IAPs

Once validated, ML-IAPs can be used to perform large-scale molecular dynamics (MD) simulations. nih.gov MD simulations model the movement of atoms and molecules over time, providing a "computational microscope" to observe dynamic processes. The use of ML-IAPs in MD simulations offers several advantages:

Accuracy: They allow for simulations that include complex quantum effects, such as bond breaking and formation, which are inaccessible to classical force fields.

Scale and Speed: They enable simulations of systems containing thousands of atoms for nanoseconds or longer, a scale that is prohibitive for ab initio MD (which uses DFT for force calculations at every step). researchgate.net

For this compound, MD simulations powered by a dedicated ML-IAP could be used to study a variety of phenomena. For example, one could simulate its solvation in different solvents to understand solubility, analyze its conformational dynamics, or model its interaction with a biological target like an enzyme active site. The ability to simulate these processes with quantum-level accuracy provides unprecedented insight into the molecule's behavior in realistic chemical environments. aip.orgnih.gov

Coordination Chemistry and Ligand Design Involving 2 Benzyl 5 Methylpyridine

2-Benzyl-5-methylpyridine as an N-Donor Ligand

This compound is a substituted pyridine (B92270) derivative with the chemical formula C₁₃H₁₃N. lookchem.com The presence of a nitrogen atom with a lone pair of electrons in the pyridine ring makes it a classic N-donor ligand, capable of coordinating to a wide variety of metal ions. nih.gov The electronic and steric landscape of this ligand is defined by two key substituents: a benzyl (B1604629) group at the 2-position and a methyl group at the 5-position.

Monodentate Coordination Modes

In its coordination to metal centers, this compound is expected to primarily function as a monodentate ligand. The nitrogen atom of the pyridine ring acts as the donor site, forming a coordinate bond with the metal ion. This is a common coordination mode for simple pyridine and its alkylated derivatives.

The benzyl group at the 2-position introduces significant steric bulk in the vicinity of the nitrogen donor atom. This steric hindrance can influence the geometry of the resulting metal complex and may limit the number of ligands that can coordinate to a single metal center. The methyl group at the 5-position, being further away from the coordination site, is expected to have a less pronounced steric effect but can influence the ligand's electronic properties.

Chelation Properties with Transition Metals

Chelation involves the formation of a ring structure between a ligand and a metal ion. For a ligand to act as a chelating agent, it must possess at least two donor atoms that can coordinate to the same metal ion. In the case of this compound, the primary donor atom is the pyridine nitrogen. While the benzyl group contains a phenyl ring, the carbon atoms of the phenyl ring are not typically strong donor atoms for chelation in this context.

Therefore, this compound is not expected to act as a chelating ligand under normal conditions. Its coordination is anticipated to be exclusively through the nitrogen atom in a monodentate fashion.

Synthesis and Characterization of Metal Complexes

While specific synthesis and characterization data for metal complexes of this compound are not extensively reported in the literature, the general methods for preparing complexes of substituted pyridines can be applied.

Coordination with Various Metal Ions

Pyridine and its derivatives form stable complexes with a wide range of transition metal ions, including but not limited to iron(II), copper(II), zinc(II), palladium(II), and platinum(II). The synthesis of such complexes typically involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the ligand in a suitable solvent.

The formation of a complex between this compound and a metal ion can be represented by the following general reaction:

Mⁿ⁺ + x(C₁₃H₁₃N) → [M(C₁₃H₁₃N)ₓ]ⁿ⁺

The stoichiometry of the resulting complex (the value of x) will depend on the metal ion, its preferred coordination number, and the steric constraints imposed by the ligand.

Structural Diversity of Metal Complexes

The structural diversity of metal complexes with substituted pyridines is vast. The coordination geometry around the metal center is influenced by the metal's electronic configuration and the number and nature of the ligands. Common geometries include tetrahedral, square planar, and octahedral.

For complexes of this compound, the steric bulk of the benzyl group is likely to play a significant role in determining the final structure. For instance, in an octahedral complex, the bulky benzyl groups would likely orient themselves to minimize steric repulsion.

| Metal Ion | Typical Coordination Number | Common Geometries |

|---|---|---|

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Fe(II) | 6 | Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

Influence of Substituents on Ligand Properties and Complex Stability

The substituents on the pyridine ring, namely the benzyl and methyl groups, have a dual influence on the ligand's properties and the stability of the resulting metal complexes: electronic effects and steric effects. researchgate.netnih.gov

Electronic Effects: The methyl group at the 5-position is an electron-donating group. This increases the electron density on the pyridine ring and, consequently, on the nitrogen atom. A more electron-rich nitrogen atom is a stronger Lewis base, which generally leads to the formation of more stable metal complexes. The benzyl group has a weaker, more complex electronic influence.

| Substituent | Position | Electronic Effect | Steric Effect | Expected Impact on Complex Stability |

|---|---|---|---|---|

| Benzyl | 2 | Weakly donating/withdrawing (inductive vs. resonance) | High | May decrease stability due to steric hindrance |

| Methyl | 5 | Electron-donating | Low | Increases stability by enhancing basicity of nitrogen |

Advanced Ligand Systems Derived from this compound Scaffolds

The inherent functionalities of this compound make it an attractive precursor for the synthesis of multidentate ligands. The pyridine nitrogen provides a primary coordination site, while the benzyl and methyl groups can be functionalized to introduce additional donor atoms or to modulate the steric environment around a metal center.

While the direct synthesis of bipyridine and terpyridine analogs from a this compound scaffold is not extensively documented in the literature, established synthetic methodologies for pyridine-based ligands can be hypothetically applied. The construction of such multidentate ligands would involve the strategic coupling of this compound units with other pyridine or heterocyclic fragments.

One plausible approach involves the functionalization of the benzyl or methyl group of this compound to introduce a reactive handle suitable for cross-coupling reactions. For instance, halogenation of the benzyl ring would provide a substrate for Suzuki, Stille, or Negishi cross-coupling reactions with a suitable pyridylboronic acid, pyridylstannane, or pyridylzinc reagent, respectively. This would lead to the formation of a bipyridine-like structure with a flexible linkage.

Alternatively, the Kröhnke synthesis offers a powerful tool for the construction of terpyridine-like scaffolds. This methodology typically involves the reaction of a 2-acetylpyridine derivative with an α,β-unsaturated ketone in the presence of a nitrogen source. To adapt this for the this compound system, the methyl group could be oxidized to an acetyl group, providing the necessary precursor for the Kröhnke condensation. Subsequent reaction with another equivalent of the acetyl derivative and a suitable aldehyde would yield a terpyridine analog incorporating the this compound framework.

These proposed synthetic strategies highlight the potential for creating novel bipyridine and terpyridine analogs with tailored properties, stemming from the unique substitution pattern of the this compound starting material.

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion. The this compound scaffold is a promising candidate for the central pyridine unit in pincer ligand design. However, the benzylic protons are often susceptible to undesired activation or decomposition pathways in the presence of reactive metal centers. To circumvent this, the benzyl site can be "protected" by introducing substituents that block these reactive pathways.

Recent research has focused on the synthesis of NCN pincer ligands where the benzylic positions are protected by methyl groups. While not directly derived from this compound, these studies provide a blueprint for designing analogous systems. The introduction of methyl groups at the benzylic position can prevent C-H activation-based decomposition and enhance the steric protection of the coordinated metal center.

The synthesis of such ligands typically involves the coupling of a central aromatic core with flanking arms containing the protected benzyl groups. For a this compound-based pincer ligand, this could involve the functionalization of the 6-position of the pyridine ring with an arm that incorporates a protected benzylamine (B48309) moiety. The protection strategy could involve methylation or the use of other bulky groups on the benzylic carbon. These modifications are anticipated to increase the steric bulk around the metal center, potentially influencing its catalytic activity and stability.

Pyridine-phosphaalkene (PN) ligands, which feature a P=C double bond adjacent to a pyridine ring, have emerged as a fascinating class of ligands with unique electronic properties. The synthesis of such ligands can be achieved through a phospha-Wittig reaction between a 2-formylpyridine derivative and a phosphanylidenephosphorane. While the direct use of 2-benzyl-5-methyl-2-formylpyridine is not reported, the general synthetic route is applicable.

The coordination chemistry of pyridine-phosphaalkene ligands has been explored, particularly with ruthenium. Studies have shown that these ligands can coordinate to a Ru(II) center in a bidentate fashion through the pyridine nitrogen and the phosphorus atom of the phosphaalkene moiety. nih.govacs.orgnih.gov The coordination can lead to the formation of various types of complexes, including those where the phosphaalkene remains intact and others where it undergoes further reactions. nih.govacs.orgnih.gov

For example, upon coordination to RuCl₂(PPh₃)₃, some pyridine-phosphaalkene ligands have been observed to undergo intramolecular C-H activation of a bulky substituent on the phosphorus atom, leading to cyclization and the formation of a new bidentate pyridine-phospholane ligand. nih.govacs.orgnih.gov The resulting ruthenium complexes can exhibit different geometries, including distorted square pyramidal and octahedral, with some featuring agostic interactions. nih.gov The electronic properties of the pyridine ring, which would be influenced by the benzyl and methyl groups in a this compound-derived system, are expected to play a crucial role in the stability and reactivity of the resulting metal complexes.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₃H₁₃N | 183.25 |

| Ruthenium(II) chloride triphenylphosphine | RuCl₂(PPh₃)₃ | 959.84 |

| Pyridine-phosphaalkene ligand | Varies | Varies |

| Pyridine-phospholane ligand | Varies | Varies |

Applications of 2 Benzyl 5 Methylpyridine and Its Derivatives in Advanced Materials and Catalysis

Catalytic Applications in Organic Transformations

The versatility of 2-benzyl-5-methylpyridine and its analogues as ligands for transition metal catalysts has led to their use in a variety of organic reactions. These ligands can influence the reactivity and selectivity of metal centers, enabling challenging transformations under milder conditions.

Metal complexes incorporating this compound or similar benzylpyridine ligands have been investigated as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, the catalyst is in the same phase as the reactants, allowing for high activity and selectivity due to well-defined active sites. For instance, diiron(II) complexes with 2-benzylpyridine (B1664053) ligands have been synthesized and studied for their oxygenation capabilities, mimicking the active sites of methane (B114726) monooxygenase. These complexes, such as [Fe₂(μ-O₂CAr)₂(O₂CAr)₂(2-Bnpy)₂], demonstrate how the ligand environment influences the geometry and reactivity of the metal centers. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. While specific examples of this compound in heterogeneous catalysis are not extensively documented, the principles of immobilizing pyridine-based metal complexes onto solid supports can be applied. This approach can enhance catalyst stability and facilitate continuous flow processes. The choice between homogeneous and heterogeneous systems often depends on the specific requirements of the chemical transformation, including reaction conditions, desired product purity, and economic feasibility. nih.govmdpi.com

Table 1: Examples of Metal Complexes with Benzylpyridine Ligands in Homogeneous Catalysis

| Metal Center | Ligand | Application | Reference |

| Iron(II) | 2-Benzylpyridine | Oxygenation Studies | nih.gov |

| Rhodium(I) | 2-Benzylpyridine | Hydroformylation | N/A |

| Palladium(II) | 2-Benzylpyridine | Cross-coupling Reactions | N/A |

The field of C-H functionalization aims to directly convert C-H bonds into new chemical bonds, offering a more atom-economical and efficient approach to synthesizing complex molecules. Pyridine-containing molecules often act as directing groups in these reactions, where the nitrogen atom coordinates to a metal catalyst and directs it to a specific C-H bond. While research specifically on this compound is limited, studies on analogous compounds like 2-benzyl-6-methylpyridine have demonstrated regioselective C-H conjugate addition to aldimines. researchgate.net This suggests that the pyridine (B92270) nitrogen in this compound can similarly direct a metal catalyst to activate a C-H bond, likely at the benzylic position or on the pyridine or benzyl (B1604629) rings.

The presence of the methyl group at the 5-position can influence the regioselectivity of C-H functionalization on the pyridine ring. Research on the distal C-H functionalization of pyridines highlights the challenges and recent advances in targeting positions other than the C2 position. nih.gov The electronic and steric effects of the benzyl and methyl substituents on this compound would play a crucial role in determining the outcome of such reactions.

Information regarding the specific application of this compound and its derivatives in cyclotrimerization and cyclization reactions is not extensively available in the reviewed literature. However, pyridine-based ligands are known to support metal catalysts for various cyclization reactions. The electronic properties of the pyridine nitrogen can stabilize the metal center in different oxidation states, which is often a requirement in the catalytic cycles of these transformations. It can be postulated that metal complexes of this compound could potentially be active in such reactions, with the substituents influencing the steric environment around the metal center and thereby the selectivity of the cyclization process. Further research in this area would be necessary to establish the specific catalytic activity of this compound in these transformations.

The oxidation of the benzylic methylene (B1212753) group in benzylpyridines is a significant transformation for the synthesis of valuable compounds like benzoylpyridines. researchgate.net Studies on the vapor phase oxidation of 2-methyl-5-ethylpyridine on modified vanadium oxide catalysts have provided insights into the reactivity of substituted pyridines. ect-journal.kz These studies indicate that the substituents on the pyridine ring can be selectively oxidized. For this compound, this suggests the potential for selective oxidation of either the benzyl or the methyl group, depending on the catalyst and reaction conditions.

Metal complexes are also widely used for oxidation and epoxidation reactions. For example, diiron(II) complexes with 2-benzylpyridine have been investigated for their ability to activate dioxygen and perform hydrocarbon oxidation. nih.gov Although not specifically epoxidation, these studies are relevant to the broader field of oxidation catalysis. The development of catalysts for the selective epoxidation of olefins is an important area of research, and pyridine-containing ligands can play a role in modulating the reactivity of metal-based epoxidation catalysts. nih.govresearchgate.netmdpi.com

Table 2: Catalytic Oxidation Studies of Substituted Pyridines

| Substrate | Catalyst System | Major Products | Reference |

| 2-Methyl-5-ethylpyridine | Modified Vanadium Oxide | Di(5-ethyl)-2-pyridil, 2-methyl-5-acetylpyridine | ect-journal.kz |

| 2-Benzylpyridine | O₂/CuI/AcOH/DMSO | Benzoylpyridine | researchgate.net |

Applications in Materials Science

The structural motifs present in this compound also make it a potential candidate for the synthesis of advanced organic materials. The combination of the pyridine and benzene (B151609) rings offers a foundation for creating larger, conjugated systems with interesting photophysical or electronic properties.

While there is a lack of specific research documenting the use of this compound as a direct precursor for conjugated organic materials, its structure contains the necessary components. Conjugated polymers often consist of alternating aromatic or heteroaromatic rings. The pyridine and benzyl groups of this compound could, in principle, be incorporated into a polymer backbone through various polymerization techniques. For example, functionalization of the benzyl or pyridine rings with polymerizable groups could allow for its inclusion in polymers. The synthesis of polymers from renewable resources, such as those derived from 5-hydroxymethylfurfural, highlights the general strategies that could be adapted for pyridine-based monomers. ulaval.caresearchgate.net The development of new monomers is a key aspect of advancing the field of conjugated materials, and molecules like this compound represent a potential, yet underexplored, class of building blocks.

Sensitizers for Photovoltaic Appliances

Derivatives of this compound represent a promising, yet largely unexplored, class of compounds for application as sensitizers in dye-sensitized solar cells (DSSCs). The fundamental principle of a DSSC relies on a dye molecule (the sensitizer) to absorb light and inject an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2), initiating the flow of electric current. The efficiency of this process is intrinsically linked to the chemical structure of the sensitizer (B1316253), which influences its light-harvesting ability, electrochemical properties, and its binding to the semiconductor surface.

Pyridine-based compounds have been extensively investigated as components of sensitizers for DSSCs. The pyridine ring, being an electron-deficient aromatic system, can function as an effective electron acceptor and an anchoring group to the Lewis acid sites on the TiO2 surface. The lone pair of electrons on the nitrogen atom can strongly coordinate with the titanium centers, facilitating efficient electron injection from the dye's excited state into the conduction band of the semiconductor.

While direct studies on this compound as a primary sensitizer are not prevalent in existing literature, the structural motifs it possesses—a benzyl group and a methyl group on the pyridine ring—allow for informed speculation on its potential performance based on research on analogous substituted pyridine derivatives. The benzyl group, with its phenyl ring, can be readily functionalized with various donor and acceptor moieties to tune the photophysical and electrochemical properties of the molecule. This is a common strategy in the design of "push-pull" dyes, where an electron-donating group is connected to an electron-accepting group through a π-conjugated bridge to enhance intramolecular charge transfer upon photoexcitation.

The table below summarizes the performance of some DSSCs sensitized with various substituted pyridine-based dyes, illustrating the impact of structural modifications on key photovoltaic parameters.

| Sensitizer | Jsc (mA/cm²) | Voc (V) | Fill Factor (FF) | Efficiency (η) (%) | Reference |

| Ruthenium complex with phenylamino-substituted terpyridine | 2.1 | 0.58 | - | 1.41 | tandfonline.com |

| Ruthenium complex with anthranyl-substituted terpyridine | - | - | - | 0.44 | tandfonline.com |

| Ruthenium complex with furfuryl-substituted terpyridine | - | - | - | 0.13 | tandfonline.com |

| N719 dye (benchmark) | - | - | - | ~11.2 | nih.gov |

| N719 co-sensitized with a methyl-substituted pyridine derivative (M1p) | 16.48 | 0.72 | 0.62 | 7.32 | scilit.com |

Table 1: Photovoltaic performance of selected DSSCs with pyridine-based sensitizers.

Electrochemical Sensors

Electrochemical sensors are devices that utilize an electrochemical reaction to detect and quantify a specific analyte. The key component of such a sensor is the electrode, whose surface is often modified with a material that enhances its sensitivity and selectivity towards the target analyte. Polymers derived from functionalized monomers, particularly those containing nitrogen heterocycles like pyridine, have garnered significant attention for the development of advanced electrochemical sensors.

The benzyl and methyl substituents on the this compound monomer unit would be expected to influence the properties of the resulting polymer and its performance as a sensor. The benzyl group could enhance the polymer's solubility in organic solvents, facilitating its processing and deposition onto electrode surfaces. It could also introduce additional sites for intermolecular interactions. The methyl group, being a small alkyl group, might affect the polymer's morphology and packing, which in turn could influence the accessibility of the pyridine nitrogen for analyte binding.

Research on related pyridine-containing polymers has demonstrated their efficacy in detecting various analytes. For example, a composite of poly(2,5-bis(3,4-ethylenedioxythienyl)pyridine) and graphitic carbon nitride has been successfully used for the simultaneous detection of Cd²⁺ and Pb²⁺ ions. nih.govmdpi.com The performance of this sensor is summarized in the table below.

| Analyte | Linear Detection Range (µM) | Detection Limit (µM) | Reference |

| Cd²⁺ | 0.12 - 7.2 | 0.018 | nih.govmdpi.com |

| Pb²⁺ | 0.08 - 7.2 | 0.00324 | nih.govmdpi.com |

Table 2: Performance of a poly(pyridine)-based electrochemical sensor for heavy metal ions.

The development of a sensor based on poly(this compound) would likely involve the electropolymerization of the monomer onto a suitable electrode substrate. The resulting polymer film could then be characterized for its electrochemical properties and its response to various target analytes. The inherent properties of the benzyl and methyl groups could be strategically exploited to tailor the sensor's selectivity and sensitivity for specific applications, such as environmental monitoring or industrial process control.

Chelating Resins for Metal Ion Removal

Chelating resins are a class of ion-exchange resins that contain functional groups capable of forming stable complexes with metal ions, a process known as chelation. These resins are highly effective for the removal and recovery of heavy metal ions from aqueous solutions, finding applications in wastewater treatment, hydrometallurgy, and analytical chemistry. The selectivity and efficiency of a chelating resin are determined by the nature of the chelating ligand attached to the polymer backbone.

Pyridine-containing polymers have been shown to be effective chelating resins for the adsorption of various metal ions. The nitrogen atom in the pyridine ring can act as a Lewis base, donating its lone pair of electrons to a metal cation to form a coordinate bond. The presence of multiple pyridine units in a polymer chain can lead to the formation of stable multi-dentate chelates with metal ions.

The this compound moiety, when incorporated into a polymer matrix, would offer a chelating site through its pyridine nitrogen. The benzyl and methyl groups would act as substituents that could influence the resin's properties in several ways. The bulky benzyl group might introduce steric hindrance, which could affect the kinetics of metal ion uptake and the coordination geometry of the resulting metal complexes. This steric effect could also be exploited to enhance the selectivity of the resin for certain metal ions over others. The methyl group could subtly alter the basicity of the pyridine nitrogen, thereby influencing the strength of the metal-ligand bond.

The table below presents data on the adsorption of various metal ions by a crosslinked poly(4-vinylpyridine) resin, highlighting the potential of pyridine-based polymers in metal ion removal.

| Metal Ion | Adsorption Capacity (mmol/g) | pH for Optimal Adsorption | Reference |

| Cu²⁺ | ~1.5 | 5-6 | researchgate.net |

| Co²⁺ | ~0.8 | 6-7 | researchgate.net |

| Zn²⁺ | ~0.7 | 6-7 | researchgate.net |

| Cd²⁺ | ~0.6 | 6-7 | researchgate.net |

Table 3: Metal ion adsorption by a crosslinked poly(4-vinylpyridine) resin.

A chelating resin based on this compound could be synthesized by polymerizing the corresponding vinyl-substituted monomer or by grafting the this compound unit onto a pre-existing polymer backbone. The resulting resin would then need to be characterized for its physical properties, such as surface area and porosity, and its chemical properties, including its metal ion adsorption capacity and selectivity under various conditions of pH and temperature. The unique combination of the chelating pyridine ring with the benzyl and methyl substituents makes this an interesting candidate for the development of novel chelating resins with tailored properties for specific metal ion separation and recovery applications.

Structure Reactivity and Structure Property Relationships of 2 Benzyl 5 Methylpyridine Derivatives

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 2-benzyl-5-methylpyridine derivatives are profoundly influenced by the nature and position of substituents on both the pyridine (B92270) and the benzyl (B1604629) rings. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, can alter the electron density distribution across the molecule, thereby affecting its susceptibility to electrophilic or nucleophilic attack.

The Hammett equation provides a quantitative framework for understanding these substituent effects. By correlating reaction rates and equilibrium constants with substituent constants (σ), it is possible to predict how a given modification will impact reactivity. For instance, electron-withdrawing groups (e.g., -NO₂, -CN) on the benzyl ring would be expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and nucleophilicity. Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) would enhance these properties.

A hypothetical study on the N-alkylation of a series of para-substituted this compound derivatives could illustrate this principle. The reaction rate would likely show a positive correlation with the electron-donating ability of the substituent on the benzyl ring.

Table 1: Hypothetical Reaction Rate Constants for N-Alkylation of para-Substituted this compound Derivatives

| Substituent (X) | Hammett Constant (σp) | Relative Rate Constant (k_rel) |

| -OCH₃ | -0.27 | 5.8 |

| -CH₃ | -0.17 | 3.2 |

| -H | 0.00 | 1.0 |

| -Cl | 0.23 | 0.4 |

| -NO₂ | 0.78 | 0.01 |

This is a hypothetical data table for illustrative purposes.

Such data would allow for the construction of a Hammett plot (log(k_rel) vs. σp), where the slope (ρ) would indicate the sensitivity of the reaction to substituent effects.

Correlation of Electronic Structure with Chemical Behavior

The chemical behavior of this compound derivatives is intrinsically linked to their electronic structure. Spectroscopic techniques and computational chemistry provide powerful tools to probe these electronic properties and correlate them with observed reactivity.

For example, the ¹³C NMR chemical shifts of the pyridine ring carbons can be sensitive to the electronic effects of substituents on the benzyl group. An electron-withdrawing substituent on the benzyl ring would be expected to deshield the pyridine carbons, leading to a downfield shift in their NMR signals. This correlation can provide insights into the transmission of electronic effects through the molecular framework.

Computational methods, such as Density Functional Theory (DFT), can be employed to calculate molecular orbital energies (e.g., HOMO and LUMO) and atomic charges. These parameters can be correlated with various aspects of chemical behavior. For instance, a lower LUMO energy would suggest a greater susceptibility to nucleophilic attack, while the calculated charge on the pyridine nitrogen can be a good predictor of its proton affinity and coordination ability.

Table 2: Calculated Electronic Properties for para-Substituted this compound Derivatives

| Substituent (X) | HOMO (eV) | LUMO (eV) | Calculated Charge on Pyridine N |

| -OCH₃ | -5.8 | -0.9 | -0.75 |

| -CH₃ | -5.9 | -0.85 | -0.73 |

| -H | -6.1 | -0.8 | -0.71 |

| -Cl | -6.3 | -1.1 | -0.68 |

| -NO₂ | -6.8 | -1.5 | -0.65 |

This is a hypothetical data table for illustrative purposes based on expected trends.

These calculated properties can be used to build Quantitative Structure-Activity Relationship (QSAR) models, which mathematically relate structural descriptors to chemical or biological activity.

Steric Hindrance and its Impact on Coordination and Reactivity

Beyond electronic effects, the three-dimensional arrangement of atoms, or steric hindrance, plays a crucial role in the chemistry of this compound derivatives. The size and position of substituents can impede the approach of reagents or influence the geometry of coordination complexes.

In the context of coordination chemistry, the this compound scaffold can act as a ligand for metal centers. The introduction of bulky substituents on the benzyl ring or adjacent to the pyridine nitrogen can significantly affect the stability and structure of the resulting metal complexes. For instance, a bulky substituent in the ortho position of the benzyl ring could hinder the coordination of the pyridine nitrogen to a metal center, leading to a weaker bond or a distorted coordination geometry.

This steric hindrance can also impact the reactivity of the molecule. For a reaction that requires the approach of a bulky reagent to a specific site, the presence of large substituents near that site can dramatically decrease the reaction rate. For example, in the case of a catalytic reaction where the this compound derivative acts as a ligand, bulky substituents could influence the accessibility of the catalytic site, thereby affecting the catalyst's activity and selectivity.

Table 3: Hypothetical Coordination Bond Lengths and Angles for Metal Complexes of Sterically Hindered this compound Derivatives

| Substituent on Benzyl Ring | Metal-Nitrogen Bond Length (Å) | Benzyl-Pyridine Dihedral Angle (°) |

| -H | 2.10 | 45 |

| 2-methyl | 2.15 | 60 |

| 2,6-dimethyl | 2.25 | 85 |

This is a hypothetical data table for illustrative purposes.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for pyridine (B92270) derivatives. nih.govresearchgate.net Future research will likely focus on developing more environmentally benign methods for the synthesis of 2-Benzyl-5-methylpyridine, moving away from traditional approaches that may involve harsh reaction conditions or hazardous reagents.

Key areas of investigation include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and can reduce waste. researchgate.netrsc.org The development of novel MCRs for the regioselective synthesis of polysubstituted pyridines is an active area of research. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields, often under solvent-free or more environmentally friendly solvent conditions. nih.govacs.org This technique has been successfully applied to the synthesis of various pyridine derivatives. researchgate.netacs.org

Use of Sustainable Catalysts: Research is ongoing into the use of reusable and non-toxic heterogeneous catalysts, such as those based on metal-organic frameworks (MOFs) or supported nanoparticles, which can be easily separated from the reaction mixture and recycled. rsc.orgacs.org

| Green Synthesis Strategy | Advantages | Reference |

| Multicomponent Reactions | High atom economy, reduced waste, simplified procedures | researchgate.netrsc.org |

| Microwave-Assisted Synthesis | Shorter reaction times, improved yields, potential for solvent-free conditions | nih.govacs.org |

| Sustainable Catalysts | Reusability, reduced toxicity, ease of separation | rsc.orgacs.org |

Exploration of Novel Catalytic Systems

The development of new and more efficient catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will likely focus on catalysts that offer higher selectivity and activity for both its synthesis and subsequent functionalization.

Emerging trends in this area include:

Transition-Metal-Catalyzed C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for modifying complex molecules without the need for pre-functionalized starting materials. nih.govnih.gov Research into transition-metal catalysts, including those based on palladium, nickel, rhodium, and iridium, will continue to provide new methods for introducing functional groups at specific positions on the pyridine ring. nih.govbeilstein-journals.org

Photoredox Catalysis: This approach utilizes light energy to drive chemical reactions, often under mild conditions. nih.gov The application of photoredox catalysis to the functionalization of pyridines is a rapidly growing field, offering new possibilities for late-stage modification. unimi.it

Nanocatalysts: The use of nanoparticles as catalysts offers advantages such as high surface area and unique reactivity. rsc.org The development of well-defined nanocatalysts for pyridine synthesis can lead to improved efficiency and selectivity. rsc.org

| Catalytic System | Application in Pyridine Chemistry | Key Metals/Approaches | Reference |

| C-H Functionalization | Direct introduction of functional groups | Pd, Ni, Rh, Ir | nih.govbeilstein-journals.org |

| Photoredox Catalysis | Mild reaction conditions for functionalization | Light-mediated reactions | nih.govunimi.it |

| Nanocatalysts | Improved efficiency and selectivity in synthesis | Metal and metal oxide nanoparticles | rsc.org |

Advanced Computational Modeling Techniques

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity. In the context of this compound, advanced computational modeling will play an increasingly important role in several areas:

Reaction Mechanism Elucidation: Techniques such as Density Functional Theory (DFT) can be used to model reaction pathways, identify transition states, and understand the factors that control selectivity. researchgate.netbohrium.com This knowledge can guide the development of more efficient synthetic methods.

Prediction of Properties: Computational models can be used to predict various physicochemical properties of this compound and its derivatives, such as solubility and electronic properties. nih.govresearchgate.net This can aid in the design of molecules with specific characteristics for various applications.

Ligand Design: Molecular modeling can be used to design new pyridine-based ligands with optimized geometries and electronic properties for specific catalytic applications. nih.govufl.edu This rational design approach can accelerate the discovery of new and improved catalysts.

Design of Next-Generation Ligands for Specialized Applications

The pyridine scaffold is a common feature in ligands used in coordination chemistry and catalysis. acs.orgalfachemic.com Future research will focus on the rational design of next-generation ligands based on the this compound framework for a range of specialized applications.

Key areas of development include:

Asymmetric Catalysis: The incorporation of chiral elements into the this compound structure can lead to the development of new ligands for enantioselective catalysis. acs.org This is a critical area for the synthesis of pharmaceuticals and other bioactive molecules.

Supramolecular Chemistry: Pyridine-based ligands are essential building blocks for the construction of complex supramolecular architectures, such as metal-organic frameworks (MOFs) and molecular cages. acs.org The specific substitution pattern of this compound could be exploited to create novel materials with unique properties.

Catalysis for Energy and Sustainability: There is a growing interest in developing catalysts for sustainable chemical transformations, such as water splitting and CO2 reduction. mdpi.com The electronic and steric properties of this compound-based ligands can be tuned to enhance the performance of catalysts in these important reactions.

常见问题

Basic Research Questions

What are the standard synthetic routes for 2-benzyl-5-methylpyridine, and how do reaction conditions influence yield?

The compound is commonly synthesized via Negishi cross-coupling , where benzylzinc bromide (prepared by direct insertion of zinc into benzyl bromide) reacts with 2-bromo-5-methylpyridine. Key parameters include:

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for coupling efficiency.

- Temperature : Reactions typically proceed at 60–80°C to balance kinetics and side-product formation.

- Solvent : Dry tetrahydrofuran (THF) or dimethylformamide (DMF) ensures reagent stability.

Yield optimization requires inert atmosphere control (N₂/Ar) and stoichiometric precision of organozinc reagents .

How should researchers characterize this compound to confirm structural identity and purity?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substitution patterns (e.g., benzyl group at C2, methyl at C5). Key signals include aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.3–2.5 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) at m/z 199.1.

- Chromatography : HPLC or GC with a polar stationary phase (e.g., C18) assesses purity (>95% recommended for research use) .

What analytical methods are suitable for quantifying this compound in reaction mixtures?

- Reverse-Phase HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Gas Chromatography (GC) : Effective for volatile derivatives; derivatization with BSTFA enhances sensitivity.

- Calibration Standards : Prepare using purified this compound to ensure accuracy .

What safety protocols are recommended for handling this compound given limited toxicity data?

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to minimize inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

How can researchers resolve contradictions in reported synthetic yields of this compound?

Discrepancies often arise from:

- Impurity in starting materials : Validate purity of 2-bromo-5-methylpyridine via NMR/MS.

- Catalyst deactivation : Test palladium catalysts for activity (e.g., via control reactions).

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation.

Reference methodologies from peer-reviewed syntheses (e.g., Eichen’s protocol ) and replicate conditions rigorously .

What strategies optimize regioselectivity in functionalizing this compound for downstream applications?

- Directed ortho-Metalation : Use lithium amides (e.g., LDA) to deprotonate the methyl group’s adjacent position, enabling electrophilic substitution.

- Protecting Groups : Temporarily block the benzyl group with tert-butyldimethylsilyl (TBS) to direct reactions to the pyridine ring.

- Computational Modeling : DFT calculations predict reactive sites (e.g., Fukui indices) to guide functionalization .

How can X-ray crystallography elucidate conformational dynamics of this compound derivatives?

- Crystal Growth : Slow evaporation of saturated solutions in ethanol/dichloromethane.

- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Analysis : Measure dihedral angles between the benzyl and pyridine rings (e.g., 88.72° in related structures ). Tabulate bond lengths (e.g., C–N = 1.34 Å) to confirm hybridization.

| Parameter | Value |

|---|---|

| C–C (aromatic) | 1.39–1.42 Å |

| C–N (pyridine) | 1.34 Å |

| Dihedral Angle | 88.72° ± 0.05° |

How should researchers address gaps in ecological toxicity data for this compound?

- Read-Across Methods : Compare with structurally similar pyridines (e.g., 2-methylpyridine) to estimate biodegradation and LC₅₀ values.

- In Silico Tools : Use QSAR models (e.g., EPI Suite) to predict bioaccumulation (log Kow) and aquatic toxicity.

- Experimental Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) if environmental release is anticipated .

Methodological Best Practices

How to document experimental procedures for reproducibility in publications?

- Detailed Synthesis : Report catalyst loading (mol%), reaction time, and purification steps (e.g., column chromatography conditions).

- Supplementary Data : Provide NMR spectra, HPLC chromatograms, and crystallographic CIF files as supporting information.

- Reference Standards : Cite CAS numbers and commercial sources for reagents .

What statistical approaches validate analytical method precision for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。